Cas no 2580224-77-5 (2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)

2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
- 2580224-77-5
- EN300-27725754
- 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
-
- インチ: 1S/C16H17N3O4/c20-15(21)9-19-14(8-13(18-19)12-6-7-12)17-16(22)23-10-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,17,22)(H,20,21)
- InChIKey: JDTNAUHPMAQSSU-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(NC1=CC(C2CC2)=NN1CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 315.12190603g/mol
- どういたいしつりょう: 315.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 93.4Ų
2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725754-0.05g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 95.0% | 0.05g |
$851.0 | 2025-03-20 | |
Enamine | EN300-27725754-10.0g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 95.0% | 10.0g |
$4360.0 | 2025-03-20 | |
Enamine | EN300-27725754-5.0g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 95.0% | 5.0g |
$2940.0 | 2025-03-20 | |
Enamine | EN300-27725754-0.5g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 95.0% | 0.5g |
$974.0 | 2025-03-20 | |
Enamine | EN300-27725754-0.1g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 95.0% | 0.1g |
$892.0 | 2025-03-20 | |
Enamine | EN300-27725754-5g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 5g |
$2940.0 | 2023-09-10 | ||
Enamine | EN300-27725754-1.0g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 95.0% | 1.0g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-27725754-2.5g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 95.0% | 2.5g |
$1988.0 | 2025-03-20 | |
Enamine | EN300-27725754-0.25g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 95.0% | 0.25g |
$933.0 | 2025-03-20 | |
Enamine | EN300-27725754-1g |
2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
2580224-77-5 | 1g |
$1014.0 | 2023-09-10 |
2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acidに関する追加情報
Research Brief on 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (CAS: 2580224-77-5)
In recent years, the compound 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (CAS: 2580224-77-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This pyrazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a scaffold for drug development. The unique structural features of this compound, including the cyclopropyl and benzyloxycarbonylamino groups, contribute to its biological activity and make it a valuable candidate for further research.
Recent studies have focused on the synthesis and optimization of 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid to enhance its pharmacokinetic properties and therapeutic efficacy. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's ability to inhibit specific inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The research highlighted the importance of the cyclopropyl group in stabilizing the compound's interaction with target proteins, thereby improving its binding affinity and selectivity.
Another area of interest is the application of this compound in oncology. Preliminary in vitro studies have shown that 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can induce apoptosis in certain cancer cell lines by modulating key signaling pathways. The benzyloxycarbonylamino moiety appears to play a critical role in this activity, as it facilitates the compound's penetration into cancer cells and its interaction with intracellular targets. These findings were corroborated by a recent study in Bioorganic & Medicinal Chemistry Letters (2024), which also explored the compound's potential as a chemosensitizer in combination therapies.
In addition to its therapeutic applications, 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid has been investigated for its utility in chemical biology as a probe for studying enzyme mechanisms. Its ability to selectively modify active sites of certain enzymes has made it a valuable tool for understanding enzyme-substrate interactions and designing enzyme inhibitors. A recent publication in ACS Chemical Biology (2023) detailed the use of this compound in elucidating the mechanism of action of a novel class of hydrolases, providing insights that could inform the development of new enzyme-targeted therapies.
Despite these promising developments, challenges remain in the clinical translation of 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical studies. Ongoing research is focused on derivatizing the compound to improve its drug-like properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progress in this area.
In conclusion, 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (CAS: 2580224-77-5) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its diverse applications in inflammation, oncology, and enzyme research underscore its potential as a therapeutic agent and a research tool. Continued exploration of its mechanisms of action and optimization of its properties will be crucial for realizing its full potential in the clinic.
2580224-77-5 (2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid) 関連製品
- 2229631-99-4(O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 97281-50-0(Phosphatidylethanolamines, egg)
- 1503329-61-0(1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)
- 1216266-70-4(2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)
- 1311183-19-3(2-(4-Chlorophenoxy)pyridine-5-boronic acid)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)
- 1780866-54-7(6-Oxa-2-aza-spiro[4.5]decan-3-one)



